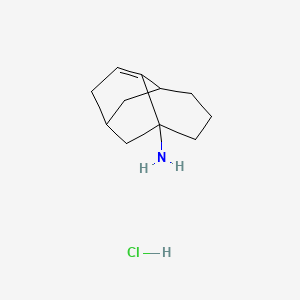

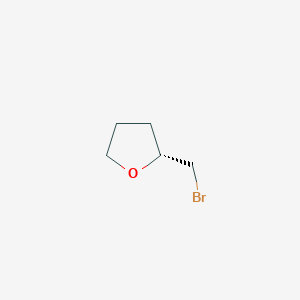

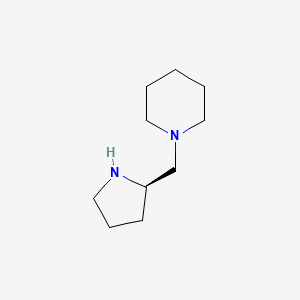

![molecular formula C17H13NO B3042407 3-methoxy-11H-benzo[a]carbazole CAS No. 6132-90-7](/img/structure/B3042407.png)

3-methoxy-11H-benzo[a]carbazole

Overview

Description

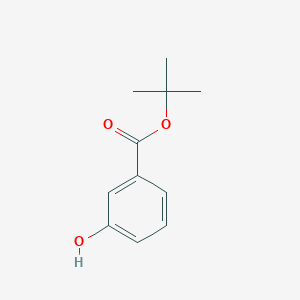

3-methoxy-11H-benzo[a]carbazole is a compound with the molecular formula C17H13NO . It has a molecular weight of 247.29 g/mol . The compound consists of a carbazole skeleton with a methoxybenzene ring fused to the carbazole .

Synthesis Analysis

The synthesis of derivatives of carbazole alkaloids, such as this compound, has been described in the literature. One method involves the cyclotrimerization [2 + 2 + 2] of ruthenium-catalyzed diynamides diarylacetylenes . Another approach involves a Pd-catalyzed alkyne annulation process .Molecular Structure Analysis

The molecular structure of this compound includes a carbazole skeleton with a methoxybenzene ring fused to the carbazole . The carbazole skeleton is nearly planar .Physical And Chemical Properties Analysis

This compound has a molecular weight of 247.29 g/mol and a molecular formula of C17H13NO . It has a computed XLogP3-AA of 4.6, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 1 . The compound also has a rotatable bond count of 1 .Scientific Research Applications

Analytical Methods for Benzo[a]carbazoles

- A high-performance liquid chromatographic (HPLC) method has been developed for the assay of benzo[a]carbazole derivatives, demonstrating their relevance in analytical chemistry. The method showcases a linear relationship between concentration and UV absorbance, suggesting applications in precise quantification of such compounds (Segall et al., 2003).

Synthetic Routes and Chemical Synthesis

- Research on benzo[a]carbazoles has led to efficient routes for their synthesis, including methods for creating derivatives with potential antitumor and antiviral properties. These findings highlight the compound's significance in medicinal chemistry and drug development (Cai & Snieckus, 2004).

Applications in Natural Product Synthesis

- A novel synthesis method for 5-hydroxy-benzo[a]carbazoles was developed, which is applicable to the synthesis of natural products and their derivatives. This underscores the compound's utility in the field of natural product chemistry (Yang et al., 2014).

Photocyclisation in Organic Chemistry

- The synthesis of methyl derivatives of benzo[a]carbazoles via photocyclisation, offering a pathway for creating structurally diverse compounds, further demonstrates its importance in organic synthetic methods (Carruthers & Evans, 1974).

Crystal Structure Analysis

- The crystal structure of natural carbazoles has been analyzed, providing insights into the molecular geometry and intermolecular interactions of these compounds. Such studies are crucial for understanding the physical and chemical properties of benzo[a]carbazoles (Fun et al., 2009).

Antitumor Applications

- Benzo[a]carbazoles have been investigated for their potential antitumor activity. For instance, a specific pyrimido carbazole compound exhibited promising therapeutic potential against cancer cell proliferation (Murali et al., 2017).

DNA Binding and Antitumor Activity

- Research into the DNA binding properties and antitumor activity of pyridocarbazoles, a class of compounds related to benzo[a]carbazoles, contributes to our understanding of their role in potential cancer treatments (Lescot et al., 1986).

Copper-Catalyzed Synthesis

- The development of copper-catalyzed methods for synthesizing benzo[a]carbazoles highlights advances in catalysis and green chemistry, which are important for creating more sustainable and efficient chemical processes (Xie et al., 2012).

Large-Scale Synthesis for Natural Alkaloids

- Research has demonstrated the gram-scale synthesis of natural carbazole alkaloids, showing the feasibility of large-scale production of these compounds, which is crucial for their commercial and medicinal use (Ma et al., 2014).

Benzo[a]carbazole Derivatives in Estrogen Receptor Binding

- The synthesis and study of benzo[a]carbazole derivatives for estrogen receptor binding affinities and tumor-inhibiting activity further emphasize its significance in the field of medicinal chemistry and hormone-related cancer research (von Angerer & Prekajac, 1986).

Safety and Hazards

The safety data sheet for 11H-Benzo[a]carbazole, a related compound, indicates that it is harmful if swallowed, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name |

3-methoxy-11H-benzo[a]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c1-19-12-7-9-13-11(10-12)6-8-15-14-4-2-3-5-16(14)18-17(13)15/h2-10,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTWDUXFJSVHGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-bromo-[1,1'-Biphenyl]-4-carbonitrile](/img/structure/B3042339.png)